molecular formula C10H8FN B1382726 8-Fluoro-1-methylisoquinoline CAS No. 31181-27-8

8-Fluoro-1-methylisoquinoline

Cat. No.: B1382726
CAS No.: 31181-27-8
M. Wt: 161.18 g/mol
InChI Key: UBQHPTBMAGTLBF-UHFFFAOYSA-N
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Description

8-Fluoro-1-methylisoquinoline is a useful research compound. Its molecular formula is C10H8FN and its molecular weight is 161.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoro-1-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-10-8(5-6-12-7)3-2-4-9(10)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQHPTBMAGTLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

8-Fluoro-1-methylisoquinoline: A Strategic Building Block for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Fluorinated Heterocycles in Medicinal Chemistry

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern drug discovery. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[1][2][3] Among the myriad of fluorinated heterocycles, 8-fluoro-1-methylisoquinoline has emerged as a particularly valuable building block, offering a privileged scaffold for the development of innovative therapeutics, most notably in the realms of oncology and central nervous system (CNS) disorders.[4]

This technical guide provides a comprehensive overview of this compound as a synthetic intermediate. We will delve into its synthesis, explore its reactivity with a focus on the strategic exploitation of the C-F bond, and present its application in the synthesis of complex, high-value molecules, thereby offering a roadmap for its effective utilization in drug discovery and development programs.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of this compound is paramount for its effective use in synthesis and for the characterization of its derivatives.

PropertyValue
Molecular Formula C₁₀H₈FN
Molecular Weight 161.18 g/mol
CAS Number 31181-27-8
Appearance (Typically a solid at room temperature)
Storage 2-8°C, dry, sealed

Spectroscopic Data Interpretation:

  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the isoquinoline core, with their chemical shifts and coupling constants influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. The methyl group will appear as a singlet in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the carbon atoms of the isoquinoline ring system. The carbon atom directly bonded to the fluorine will display a large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum provides a sensitive probe for the electronic environment of the fluorine atom.[5][6] The chemical shift of the fluorine signal in this compound is a key identifier and can be used to monitor its transformation in subsequent reactions.[3][4]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be efficiently achieved through a multi-step sequence, often culminating in a Bischler-Napieralski cyclization followed by dehydrogenation. This approach allows for the early introduction of the fluorine substituent on a readily available starting material.

Proposed Synthetic Pathway

Synthesis of this compound A 2-Fluorophenethylamine B N-(2-(2-Fluorophenyl)ethyl)acetamide A->B Acetic anhydride or Acetyl chloride, Base C 8-Fluoro-1-methyl-3,4-dihydroisoquinoline B->C Bischler-Napieralski Cyclization (e.g., POCl₃, P₂O₅) D This compound C->D Dehydrogenation (e.g., Pd/C, heat)

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-(2-(2-Fluorophenyl)ethyl)acetamide

This initial step involves the acylation of commercially available 2-fluorophenethylamine.

  • Materials:

    • 2-Fluorophenethylamine

    • Acetic anhydride or Acetyl chloride

    • A suitable base (e.g., triethylamine, pyridine, or aqueous sodium bicarbonate)

    • An appropriate solvent (e.g., dichloromethane, ethyl acetate, or a biphasic system)

  • Procedure:

    • Dissolve 2-fluorophenethylamine in the chosen solvent and cool the solution in an ice bath.

    • Slowly add one equivalent of acetic anhydride or acetyl chloride, along with a slight excess of the base.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-(2-fluorophenyl)ethyl)acetamide.[1][7][8]

    • Purify the product by recrystallization or column chromatography.

Step 2: Bischler-Napieralski Cyclization to form 8-Fluoro-1-methyl-3,4-dihydroisoquinoline

This key cyclization step forms the dihydroisoquinoline core.[9][10][11][12][13]

  • Materials:

    • N-(2-(2-Fluorophenyl)ethyl)acetamide

    • A dehydrating/activating agent (e.g., phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or triflic anhydride)

    • An inert, high-boiling solvent (e.g., toluene or xylene)

  • Procedure:

    • Dissolve the N-(2-(2-fluorophenyl)ethyl)acetamide in the chosen solvent.

    • Carefully add the dehydrating agent (e.g., POCl₃) portion-wise or dropwise at a controlled temperature (often starting at 0°C and then heating).

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC or LC-MS.

    • After cooling, quench the reaction cautiously by pouring it onto ice and basifying with a suitable base (e.g., ammonium hydroxide or sodium carbonate solution).

    • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the crude 8-fluoro-1-methyl-3,4-dihydroisoquinoline.

    • Purify by column chromatography or distillation under reduced pressure.

Step 3: Dehydrogenation to this compound

The final step involves the aromatization of the dihydroisoquinoline ring.

  • Materials:

    • 8-Fluoro-1-methyl-3,4-dihydroisoquinoline

    • A dehydrogenation catalyst (e.g., 10% Palladium on carbon (Pd/C))

    • A high-boiling, inert solvent (e.g., decalin, xylene, or diphenyl ether)

  • Procedure:

    • Combine the 8-fluoro-1-methyl-3,4-dihydroisoquinoline and the Pd/C catalyst in the high-boiling solvent.

    • Heat the mixture to reflux for several hours, monitoring the reaction for the disappearance of the starting material.

    • Cool the reaction mixture and filter through a pad of celite to remove the catalyst.

    • Remove the solvent under reduced pressure.

    • Purify the resulting this compound by column chromatography or recrystallization to obtain the final product.

Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily derived from the reactivity of the fluorine-substituted aromatic ring. The electron-deficient nature of the isoquinoline ring system, further accentuated by the fluorine atom, renders the 8-position susceptible to nucleophilic aromatic substitution (SNAr).[14][15][16][17][18]

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 8-position can be displaced by a variety of nucleophiles, particularly amines, under suitable conditions. This reaction is a powerful tool for introducing diverse functionalities at this position, enabling the exploration of structure-activity relationships (SAR).

SNAr_Reaction A This compound C 8-Substituted-1-methylisoquinoline A->C SₙAr Reaction (Base, Heat) B Nucleophile (e.g., R-NH₂) B->C

Caption: General scheme for nucleophilic aromatic substitution on this compound.

This reactivity is exemplified in the synthesis of advanced pharmaceutical intermediates. A notable example is its use in the synthesis of the potent and selective FGFR inhibitor, CH5183284 (Debio 1347).[2][19][20][21][22]

Case Study: Synthesis of the FGFR Inhibitor CH5183284 (Debio 1347)

Debio 1347 is a clinical-stage inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3, which are implicated in various cancers.[2][19][20][21] The synthesis of this complex molecule utilizes this compound as a key starting material.

Synthetic Transformation:

Debio_1347_Synthesis A This compound C N-(3,5-dimethoxyphenyl)-1-methylisoquinolin-8-amine A->C Nucleophilic Aromatic Substitution B 3,5-Dimethoxyaniline B->C D CH5183284 (Debio 1347) C->D Further Synthetic Steps

Caption: Key synthetic step in the preparation of CH5183284 (Debio 1347).

Exemplary Protocol for SNAr with an Aniline Derivative:

  • Materials:

    • This compound

    • 3,5-Dimethoxyaniline

    • A strong base (e.g., sodium hydride, lithium bis(trimethylsilyl)amide)

    • An aprotic polar solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Procedure:

    • To a solution of 3,5-dimethoxyaniline in the chosen solvent, add the base at a low temperature (e.g., 0°C) to form the corresponding anilide.

    • Add a solution of this compound in the same solvent to the reaction mixture.

    • Heat the reaction mixture to an elevated temperature (e.g., 80-120°C) and stir for several hours, monitoring by LC-MS.

    • Upon completion, cool the reaction and quench with water or a saturated aqueous ammonium chloride solution.

    • Extract the product into an appropriate organic solvent.

    • Wash the combined organic layers, dry, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired N-(3,5-dimethoxyphenyl)-1-methylisoquinolin-8-amine intermediate.

This intermediate then undergoes further transformations to yield the final drug substance, CH5183284. This example underscores the strategic importance of this compound, where the fluorine atom serves as a handle for the crucial C-N bond formation.

Conclusion and Future Perspectives

This compound is a high-value building block with demonstrable utility in the synthesis of complex and biologically active molecules. Its synthesis, while multi-stepped, is achievable through established and scalable chemical transformations. The reactivity of the 8-fluoro substituent via nucleophilic aromatic substitution provides a reliable and versatile method for introducing a wide range of functionalities, making it an ideal scaffold for medicinal chemistry programs.

The successful application of this compound in the synthesis of a clinical-stage drug candidate like Debio 1347 highlights its significance. As the demand for novel, targeted therapeutics continues to grow, the strategic use of such fluorinated building blocks will undoubtedly play an increasingly critical role in the future of drug discovery and development. Further exploration of its reactivity, including potential cross-coupling reactions, may unveil even broader applications for this versatile intermediate.

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Preliminary Cytotoxicity Screening of 8-Fluoro-1-methylisoquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel compound, 8-Fluoro-1-methylisoquinoline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind experimental choices, ensuring a robust and reproducible evaluation of this promising isoquinoline derivative.

Introduction: The Therapeutic Potential of Isoquinolines

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] Many isoquinoline alkaloids have demonstrated significant cytotoxic activity against various cancer cell lines, making them a focal point in the search for new anticancer agents.[1] Their mechanisms of action are diverse, with some derivatives acting as topoisomerase inhibitors, interfering with DNA replication and ultimately leading to cancer cell death.

This compound is a synthetic derivative that holds particular interest. The introduction of a fluorine atom can enhance metabolic stability and binding affinity to target proteins, potentially leading to improved therapeutic efficacy. Furthermore, its use as a key intermediate in the synthesis of kinase inhibitors for cancer treatment underscores its relevance in oncology drug discovery. This guide outlines the essential steps to characterize its initial cytotoxic profile, a critical first step in its journey as a potential therapeutic agent.

Part 1: Strategic Experimental Design

A successful cytotoxicity screen hinges on a well-conceived experimental design. This involves the careful selection of cancer cell lines and a robust assay to measure cell viability.

Rationale for Cell Line Selection

The choice of cancer cell lines is paramount for a meaningful preliminary screen. The National Cancer Institute's NCI-60 panel, a collection of 60 human cancer cell lines from nine different tissue types, provides a paradigm for comprehensive screening.[2][3][4] For a preliminary screen, a smaller, representative panel is often employed. We propose the use of the following cell lines:

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive (ER+) cell line, it is a workhorse in cancer research and represents a common form of breast cancer.[5]

  • A549 (Human Lung Carcinoma): A widely used cell line for studying lung cancer, a leading cause of cancer-related mortality worldwide.[5]

  • HepG2 (Human Hepatocellular Carcinoma): Representative of liver cancer, this cell line is also frequently used in toxicological studies due to its metabolic capabilities.

  • A non-cancerous cell line (e.g., MRC-5, human fetal lung fibroblast): Inclusion of a non-cancerous cell line is crucial to assess the selectivity of the compound's cytotoxicity. A desirable anticancer agent should exhibit significantly higher potency against cancer cells than normal cells.

This selection provides a preliminary indication of the compound's spectrum of activity across different cancer types and its potential for off-target toxicity.

The MTT Assay: A Reliable Readout of Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7] The principle of the assay is the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Why the MTT Assay?

  • Robustness and Reproducibility: It is a well-established and reliable method.[6]

  • High-Throughput Compatibility: The assay is readily adaptable to a 96-well plate format, allowing for the efficient screening of multiple concentrations of the test compound.

  • Cost-Effectiveness: Compared to more complex assays, the MTT assay is relatively inexpensive.

Part 2: Detailed Experimental Protocols

This section provides a step-by-step guide for performing the cytotoxicity screening of this compound.

Materials and Reagents
  • This compound (ensure purity and proper handling)

  • Selected cancer cell lines (MCF-7, A549, HepG2) and a non-cancerous cell line (e.g., MRC-5)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow

The following diagram illustrates the key steps in the preliminary cytotoxicity screening workflow.

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution in DMSO seed_cells Seed Cells into 96-well Plates prep_cells Culture and Harvest Selected Cell Lines prep_cells->seed_cells add_compound Add Serial Dilutions of Compound seed_cells->add_compound incubate Incubate for 48-72 hours add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate Percentage Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 signaling_pathway compound This compound top1 Topoisomerase I compound->top1 Inhibits dna DNA Supercoiling top1->dna Relaxes dna_damage DNA Strand Breaks top1->dna_damage Stabilizes Cleavage Complex atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest

Caption: Hypothetical signaling pathway for this compound as a topoisomerase I inhibitor.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the preliminary cytotoxicity screening of this compound. By following these detailed protocols and principles of sound experimental design, researchers can obtain reliable and reproducible data to assess the anticancer potential of this novel compound. A positive outcome from this initial screen would provide a strong rationale for advancing this compound to further preclinical development, including in-depth mechanistic studies and in vivo efficacy trials.

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An In-Depth Technical Guide to 8-Fluoro-1-methylisoquinoline and Its Role in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic therapeutic agents. The strategic introduction of fluorine atoms into these scaffolds has become a powerful tool for modulating physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of 8-Fluoro-1-methylisoquinoline, a specific, functionalized isoquinoline derivative. We will explore its synthesis, chemical properties, and burgeoning role as a key intermediate and pharmacophore in modern drug discovery. Particular emphasis is placed on its applications in developing kinase inhibitors for oncology and novel agents for central nervous system disorders. This document serves as a resource for researchers and professionals in drug development, offering insights into the rationale behind its use, detailed experimental methodologies, and future perspectives.

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoquinoline nucleus, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a "privileged scaffold" in drug discovery.[1][2] This designation stems from its recurring presence in a vast array of pharmacologically active compounds capable of interacting with multiple biological targets.[1][2] Nature has extensively utilized this framework in alkaloids like morphine and berberine, which exhibit potent physiological effects.[3]

Synthetic isoquinoline derivatives have been successfully developed into drugs for a wide range of diseases, including hypertension (e.g., Quinapril), cancer, and microbial infections.[2][3] The structural rigidity of the isoquinoline core, combined with its ability to be functionalized at various positions, allows for the precise spatial orientation of substituents to optimize interactions with protein binding sites.[4] The nitrogen atom can act as a hydrogen bond acceptor, further enhancing target engagement. Consequently, the synthesis of novel isoquinoline derivatives remains a highly active and compelling area of research for medicinal chemists.[1]

The Strategic Role of Fluorine in Modulating Drug Properties

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological profiles.[5][6] Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetics.[5][6]

Key Impacts of Fluorination:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[5]

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, thereby increasing binding affinity and potency.

  • Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[7]

  • pKa Modification: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the isoquinoline nitrogen, affecting the molecule's ionization state at physiological pH and influencing its solubility and target interactions.

The combination of the privileged isoquinoline scaffold with the strategic placement of a fluorine atom, as seen in this compound, creates a building block with immense potential for developing next-generation therapeutics.

Profile of this compound

This compound is a key intermediate used in the synthesis of more complex pharmaceutical compounds.[7] Its structure combines the foundational isoquinoline core with two critical modifications: a methyl group at the 1-position and a fluorine atom at the 8-position. These substituents pre-organize the molecule for specific applications, particularly in kinase inhibition and CNS-targeted drug design.[7]

Physicochemical Properties

A clear understanding of the compound's basic properties is essential for its application in synthesis and drug design.

PropertyValueSource
Molecular Formula C₁₀H₈FN[7]
Molecular Weight 161.18 g/mol [7]
Appearance Typically a solidN/A
CAS Number 31181-27-8[7]
Synthesis and Derivatization Strategies

The construction of the this compound core is most effectively achieved through established synthetic routes for isoquinolines, with the Bischler-Napieralski reaction being a prominent and versatile method.[8][9][10]

The Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding isoquinoline.[8][10]

  • Rationale: This method is highly effective for synthesizing 1-substituted isoquinolines. The choice of the acyl group on the starting β-phenylethylamine directly determines the substituent at the 1-position of the final product. For this compound, the synthesis would logically start from an appropriately fluorinated phenylethylamine, which is then acetylated and cyclized. The presence of electron-donating groups on the benzene ring generally facilitates the electrophilic aromatic substitution step of the cyclization.[8]

Bischler_Napieralski_Workflow A 2-(2-Fluorophenyl)ethan-1-amine B N-(2-(2-Fluorophenyl)ethyl)acetamide A->B Acetylation (e.g., Ac₂O or AcCl) C 8-Fluoro-1-methyl-3,4- dihydroisoquinoline B->C Cyclodehydration (e.g., POCl₃, P₂O₅) [Bischler-Napieralski] D This compound C->D Dehydrogenation (e.g., Pd/C, S) Kinase_Inhibition_Pathway cluster_0 Cell Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase Target Kinase (e.g., Akt, MAPK) Receptor->Kinase Activates Downstream Downstream Effectors Kinase->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Inhibitor This compound -based Inhibitor Inhibitor->Kinase

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Methodological & Application

Palladium-Catalyzed Synthesis of Substituted Isoquinolines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The isoquinoline scaffold is a privileged heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials. Its synthesis has been a long-standing focus of organic chemists, with palladium catalysis emerging as a powerful and versatile tool for the construction of this important ring system. This guide provides an in-depth exploration of key palladium-catalyzed methodologies for the synthesis of substituted isoquinolines, offering detailed protocols, mechanistic insights, and practical guidance for researchers in academia and the pharmaceutical industry.

Introduction: The Power of Palladium in Isoquinoline Synthesis

Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, have been instrumental but are often limited by harsh reaction conditions and a narrow substrate scope.[1] Palladium catalysis offers significant advantages, including milder reaction conditions, broader functional group tolerance, and the ability to construct complex isoquinoline derivatives with high efficiency and selectivity. This guide will delve into several prominent palladium-catalyzed strategies, including the Larock synthesis, Sonogashira coupling-based methods, Heck reactions, and modern C-H activation/annulation approaches.

The Larock Isoquinoline Synthesis: A Convergent and Modular Approach

The Larock synthesis is a powerful annulation reaction that typically involves the palladium-catalyzed reaction of an o-alkynylbenzaldimine with an aryl or vinyl halide (or triflate) to generate 3,4-disubstituted isoquinolines. This method is highly valued for its convergent nature, allowing for the rapid assembly of diverse isoquinoline libraries from readily available starting materials.

Mechanistic Rationale

The catalytic cycle of the Larock isoquinoline synthesis is believed to proceed through a sequence of elementary organometallic steps. The reaction is initiated by the oxidative addition of the aryl/vinyl halide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by insertion of the alkyne into the Pd-C bond, leading to a vinylpalladium(II) species. Subsequent intramolecular coordination of the imine nitrogen and migratory insertion into the C-Pd bond forms a six-membered palladacycle. The final step is a reductive elimination that furnishes the isoquinoline product and regenerates the active Pd(0) catalyst.

Diagram: Catalytic Cycle of the Larock Isoquinoline Synthesis

Larock_Mechanism cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Pd(II) Complex Pd(II) Complex Pd(0)L_n->Pd(II) Complex Oxidative Addition (R-X) Vinylpalladium(II) Vinylpalladium(II) Pd(II) Complex->Vinylpalladium(II) Alkyne Insertion Palladacycle Palladacycle Vinylpalladium(II)->Palladacycle Intramolecular Imination Palladacycle->Pd(0)L_n Isoquinoline Isoquinoline Palladacycle->Isoquinoline Reductive Elimination o-alkynylbenzaldimine o-alkynylbenzaldimine Aryl/Vinyl Halide (R-X) Aryl/Vinyl Halide (R-X)

Caption: Proposed catalytic cycle for the Larock isoquinoline synthesis.

General Protocol for Larock Isoquinoline Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • o-alkynylbenzaldimine (1.0 equiv)

  • Aryl or vinyl halide/triflate (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., PPh₃, 4-10 mol%)

  • Base (e.g., K₂CO₃, NaOAc, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, ligand, and base.

  • Add the o-alkynylbenzaldimine and the aryl or vinyl halide/triflate.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Substrate Scope and Yields

The Larock synthesis is compatible with a wide range of functional groups on both the benzaldimine and the coupling partner.

Entryo-alkynylbenzaldimineAryl/Vinyl HalideProductYield (%)
1N-tert-butyl-2-(phenylethynyl)benzaldimineIodobenzene3,4-diphenylisoquinoline85
2N-tert-butyl-2-(phenylethynyl)benzaldimine4-iodoanisole3-phenyl-4-(4-methoxyphenyl)isoquinoline82
3N-tert-butyl-2-((trimethylsilyl)ethynyl)benzaldimineIodobenzene3-phenyl-4-(trimethylsilyl)isoquinoline75
4N-benzyl-2-(phenylethynyl)benzaldimine(E)-1-iodo-2-phenylethene3-phenyl-4-styrylisoquinoline78

Note: Yields are representative and can vary based on specific reaction conditions and substrates.

Sonogashira Coupling and Cyclization: A Two-Step Approach

The Sonogashira coupling, a cornerstone of C-C bond formation, provides a reliable route to the key o-alkynylaryl precursors required for isoquinoline synthesis.[2] This two-step strategy involves the palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an o-haloaryl aldehyde or ketone, followed by cyclization with a nitrogen source.

Mechanistic Considerations

The Sonogashira coupling proceeds through a well-established catalytic cycle involving both palladium and copper. The subsequent cyclization can be acid- or base-catalyzed, where the nitrogen nucleophile attacks the alkyne, often facilitated by the carbonyl group.

Diagram: Sonogashira Coupling and Cyclization Workflow

Sonogashira_Workflow Start o-Haloaryl Aldehyde/Ketone + Terminal Alkyne Sonogashira Sonogashira Coupling (Pd/Cu catalyst, base) Start->Sonogashira Intermediate o-Alkynylaryl Aldehyde/Ketone Sonogashira->Intermediate Cyclization Cyclization (Nitrogen source, e.g., NH₄OAc) Intermediate->Cyclization Product Substituted Isoquinoline Cyclization->Product CH_Activation_Workflow Start Aromatic Substrate with Directing Group + Alkyne CH_Activation C-H Activation (Pd catalyst) Start->CH_Activation Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle Insertion Alkyne Insertion Palladacycle->Insertion Annulation Annulation/Reductive Elimination Insertion->Annulation Product Substituted Isoquinoline Annulation->Product

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isoquinolines and the Advent of Microwave Synthesis

The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis. As a "privileged structure," it is a recurring motif in a multitude of biologically active compounds.[1][2] Derivatives of isoquinoline exhibit a vast array of pharmacological properties, including but not limited to anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2] This broad spectrum of bioactivity has rendered the development of efficient and sustainable synthetic routes to substituted isoquinolines a paramount objective for researchers in academia and the pharmaceutical industry.

Traditionally, the synthesis of isoquinoline derivatives has relied on classical named reactions such as the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions.[3][4][5] While foundational, these methods often necessitate harsh reaction conditions, prolonged heating, and can be plagued by modest yields and the formation of side products.[3][6]

The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized the field, offering a powerful tool to overcome the limitations of conventional heating.[7][8] Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, a stark contrast to the slower and often inefficient heat transfer of traditional methods.[9] This direct coupling of microwave energy with polar molecules in the reaction leads to dramatic reductions in reaction times, frequently from hours to mere minutes, alongside significant improvements in product yields and purity.[8][10] Furthermore, MAOS aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reactions, thereby reducing waste generation.[7]

These application notes provide a comprehensive guide to the microwave-assisted synthesis of isoquinoline derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the underlying principles of microwave heating, present detailed, step-by-step protocols for key synthetic transformations, offer practical guidance on optimization and troubleshooting, and provide a comparative analysis of microwave-assisted versus conventional methods.

The Engine of Acceleration: Understanding Microwave-Assisted Synthesis

The remarkable rate enhancements observed in microwave-assisted organic synthesis stem from the unique mechanism of microwave heating. Unlike conventional heating, which relies on conduction and convection to transfer thermal energy from an external source to the reaction mixture, microwave irradiation directly interacts with polar molecules and ions within the sample.[9] This interaction gives rise to two primary heating mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction, leading to rapid and efficient heating throughout the bulk of the material.

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions and surrounding molecules result in the dissipation of energy as heat.

This volumetric and instantaneous heating profile circumvents the thermal gradients often associated with conventional methods, leading to more uniform reaction conditions and, consequently, cleaner reaction profiles with fewer byproducts.[7] The ability to rapidly reach and precisely control high temperatures and pressures in sealed vessels further expands the synthetic possibilities, enabling reactions to be performed well above the normal boiling point of the solvent.[11]

Visualizing the Workflow: A Generalized Approach to Microwave-Assisted Isoquinoline Synthesis

The following diagram outlines the general workflow for the microwave-assisted synthesis of isoquinoline derivatives, from reactant preparation to product isolation and analysis.

Caption: Generalized workflow for microwave-assisted isoquinoline synthesis.

Key Synthetic Routes to Isoquinoline Derivatives via Microwave Irradiation

Several classical named reactions for the synthesis of isoquinolines are significantly enhanced by the application of microwave energy. Here, we provide detailed protocols for two of the most prominent examples: the Bischler-Napieralski and Pomeranz-Fritsch reactions.

Microwave-Assisted Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent.[3][6] Microwave irradiation dramatically accelerates this transformation, often reducing reaction times from hours to minutes.[4]

Caption: Key components of the Bischler-Napieralski reaction.

Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

  • Materials:

    • N-acetyl-3,4-dimethoxyphenethylamine (1.0 mmol, 223 mg)

    • Acetonitrile (3 mL)

    • Phosphorus oxychloride (POCl₃) (1.5 mmol, 0.14 mL)

    • 10 mL microwave reaction vial with a magnetic stir bar

  • Procedure:

    • To a 10 mL microwave reaction vial, add N-acetyl-3,4-dimethoxyphenethylamine and acetonitrile.

    • Carefully add phosphorus oxychloride to the suspension.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at 150°C for 10 minutes.

    • After the reaction is complete, cool the vial to room temperature.

    • Carefully quench the reaction by slowly adding the mixture to crushed ice.

    • Basify the aqueous solution with concentrated ammonium hydroxide to pH > 9.

    • Extract the product with dichloromethane (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.

Microwave-Assisted Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to the isoquinoline nucleus from a benzaldehyde and a 2,2-dialkoxyethylamine via an acid-catalyzed cyclization.[5][12] Microwave assistance can significantly improve the efficiency of this cyclization step.[13]

Protocol: Synthesis of Isoquinoline

  • Materials:

    • Benzaldehyde (1.0 mmol, 106 mg)

    • Aminoacetaldehyde diethyl acetal (1.1 mmol, 146 mg)

    • Ethanol (5 mL)

    • Concentrated sulfuric acid (2 mL)

    • 10 mL microwave reaction vial with a magnetic stir bar

  • Procedure:

    • In a 10 mL microwave reaction vial, combine benzaldehyde and aminoacetaldehyde diethyl acetal in ethanol.

    • Stir the mixture at room temperature for 30 minutes to form the Schiff base intermediate.

    • Carefully add concentrated sulfuric acid to the reaction mixture.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 120°C for 15 minutes.

    • After cooling, pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield isoquinoline.[14][15]

Comparative Analysis: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis are most evident when directly compared to traditional heating methods for the same transformation.

ReactionMethodTemperature (°C)TimeYield (%)Reference(s)
Bischler-Napieralski ConventionalReflux4-12 h40-70[3][6]
Microwave15010-20 min85-95[4][13]
Pictet-Spengler Conventional25-10024-48 h50-80[16]
Microwave120-14015-30 min90-98[17][18]
Pomeranz-Fritsch Conventional100-1606-24 h30-60[5][12]
Microwave120-15015-30 min70-85[13]

Optimization and Troubleshooting

Achieving optimal results in microwave-assisted synthesis often involves fine-tuning several key parameters.

  • Solvent Selection: The choice of solvent is critical as it must efficiently absorb microwave energy.[19] Polar solvents such as DMF, DMSO, ethanol, and acetonitrile are excellent choices.[20] For non-polar reactants, the addition of a small amount of a polar co-solvent or an ionic liquid can significantly improve heating efficiency.[7][21] Solvent-free ("neat") conditions are also highly effective and offer a greener alternative.[21]

  • Temperature and Time: These are the most critical parameters to optimize. A good starting point is to use a temperature slightly higher than that used in the conventional method.[22] Systematically increasing the temperature in increments can help identify the optimal reaction conditions. Once the optimal temperature is found, the reaction time can be varied to maximize the yield.

  • Power: While modern microwave reactors often automatically adjust power to maintain the set temperature, in some cases, manual power control may be necessary, especially if the reaction mixture has low microwave absorbance.[22]

Common Issues and Solutions

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Insufficient temperature- Short reaction time- Poor microwave absorption- Increase the reaction temperature- Increase the reaction time- Add a polar co-solvent or an ionic liquid
Formation of Byproducts - Temperature too high- Reaction time too long- Decrease the reaction temperature- Reduce the reaction time
Pressure Exceeds Limit - Use of a volatile solvent at high temperature- Reaction generates gaseous byproducts- Use a higher boiling point solvent- Reduce the reaction scale- Employ a ramp-to-temperature profile
Inconsistent Results - Inaccurate temperature or pressure monitoring- Non-homogenous reaction mixture- Ensure proper calibration of sensors- Use a magnetic stir bar for efficient mixing

Safety First: Essential Precautions for Microwave Chemistry

While microwave synthesis is a powerful tool, it is imperative to adhere to strict safety protocols.

  • Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[23] Laboratory-grade microwave reactors are equipped with essential safety features such as temperature and pressure sensors, and automatic shut-off mechanisms.[11]

  • Proper Vessel Handling: Use only vessels specifically designed for microwave synthesis that can withstand high temperatures and pressures.[11] Never exceed the recommended reaction volume for the vessel.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[24]

  • Ventilation: Conduct all reactions in a well-ventilated fume hood to avoid exposure to potentially toxic fumes.[23]

  • Cooling: Allow the reaction vessel to cool to a safe temperature (typically below 50°C) before opening to prevent sudden depressurization and solvent flashing.[11]

Conclusion: A New Era in Isoquinoline Synthesis

Microwave-assisted synthesis has unequivocally established itself as a superior alternative to conventional heating for the synthesis of isoquinoline derivatives. The dramatic reduction in reaction times, coupled with increased yields and enhanced product purity, offers a significant advantage for researchers in drug discovery and development. By understanding the fundamental principles of microwave heating and adhering to the detailed protocols and safety guidelines outlined in these application notes, scientists can harness the full potential of this transformative technology to accelerate their research and contribute to the advancement of medicinal chemistry.

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Application Notes and Protocols: A Guide to Developing Assays for 8-Fluoro-1-methylisoquinoline Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Imperative for Characterizing 8-Fluoro-1-methylisoquinoline

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] From antimicrobial and anti-inflammatory to potent anticancer properties, isoquinoline derivatives represent a rich source for drug discovery.[1] Within this promising class of molecules lies this compound, a synthetic intermediate noted for its role in the development of kinase inhibitors for cancer therapy and bioactive molecules for central nervous system (CNS) disorders. The introduction of a fluorine atom can enhance metabolic stability and binding selectivity, making this compound a particularly interesting candidate for further investigation.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the biological activity of this compound. As a Senior Application Scientist, my objective is not merely to present a series of protocols but to impart a logical, field-proven workflow that builds from foundational biochemical characterization to more complex cell-based phenotypic assessments. Each experimental choice is rationalized to ensure a self-validating and robust dataset, empowering you to unlock the therapeutic potential of this intriguing molecule.

Section 1: Foundational Biochemical Analysis: Unveiling Kinase Inhibitory Potential

The Rationale for a Biochemical First Approach

Before delving into complex cellular systems, it is paramount to ascertain whether this compound directly interacts with its putative targets. Kinases are a major class of enzymes implicated in numerous diseases, particularly cancer, making them a logical starting point for this compound.[2][3] An in vitro enzyme inhibition assay provides a clean, direct measure of the compound's ability to modulate kinase activity, free from the complexities of cell permeability, metabolism, and off-target effects.[4][5][6] This approach allows for the determination of key potency metrics such as the half-maximal inhibitory concentration (IC50), which is crucial for structure-activity relationship (SAR) studies.[7]

Visualizing the Workflow: In Vitro Kinase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Add_Compound Add compound to microwell plate Compound_Prep->Add_Compound Enzyme_Prep Prepare kinase solution Add_Enzyme Add kinase to wells, incubate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare substrate/ATP solution Start_Reaction Add substrate/ATP mix to initiate reaction Substrate_Prep->Start_Reaction Add_Compound->Add_Enzyme Add_Enzyme->Start_Reaction Stop_Reaction Stop reaction and detect signal Start_Reaction->Stop_Reaction Measure_Signal Read luminescence or fluorescence Stop_Reaction->Measure_Signal Calculate_IC50 Calculate % inhibition and determine IC50 Measure_Signal->Calculate_IC50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general template and should be optimized for the specific kinase of interest.[8][9] The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced, providing a sensitive and robust readout.[10]

Materials:

  • This compound

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Multimode plate reader with luminescence detection

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for testing (e.g., 10 mM to 1 nM).

    • Further dilute these stocks into the appropriate kinase assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.

  • Assay Plate Setup:

    • Add 1-5 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.[11]

  • Kinase Reaction:

    • Add 2-5 µL of the kinase enzyme solution to each well.[11]

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 2-5 µL of a solution containing the kinase-specific substrate and ATP.[11]

    • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.[11]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.[11]

    • Incubate for 40 minutes at room temperature.[11]

    • Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent.[11]

    • Incubate for 30 minutes at room temperature.[11]

    • Measure the luminescence using a plate reader.[11]

Data Analysis and Interpretation:

The luminescence signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity. A decrease in signal indicates inhibition. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Table 1: Hypothetical IC50 Data for this compound Against a Panel of Kinases

Kinase TargetIC50 (nM)
Kinase A50
Kinase B750
Kinase C>10,000
Kinase D120

Section 2: Probing Cellular Effects: From Viability to Mechanism of Action

The Rationale for Cell-Based Assays

While biochemical assays are crucial for determining direct target engagement, they do not provide information on how a compound will behave in a cellular context.[4] Cell-based assays are essential to assess cell permeability, potential for metabolism, and to observe the overall phenotypic effect of the compound on cancer cells.[12][13] A logical progression of cell-based assays can elucidate the mechanism of action, from general cytotoxicity to more specific effects on cell cycle and apoptosis.[12]

Assessing Cytotoxicity: The MTT and XTT Assays

The initial step in cell-based screening is to determine if this compound has a cytotoxic or cytostatic effect on cancer cells. The MTT and XTT assays are reliable, colorimetric methods for assessing cell viability.[2][3][14] These assays measure the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[15] The XTT assay offers the advantage of a soluble formazan product, simplifying the protocol.

Protocol 2: XTT Cell Viability Assay

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • XTT Cell Viability Assay Kit

  • Clear 96-well cell culture plates

  • Spectrophotometer

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[14]

    • Incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Add the desired concentrations of the compound to the wells. Include a vehicle control (medium with DMSO).

    • Incubate for a specified exposure time (e.g., 48 or 72 hours).[14]

  • XTT Reagent Addition:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.[14]

    • Add 50 µL of the XTT mixture to each well.[16]

    • Incubate for 2-4 hours at 37°C.[16]

  • Data Acquisition:

    • Measure the absorbance of the wells at 450 nm (with a reference wavelength of 660 nm) using a spectrophotometer.[16]

Data Presentation:

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the GI50 (concentration for 50% growth inhibition).

Table 2: Hypothetical GI50 Data for this compound in Various Cancer Cell Lines

Cell LineTissue of OriginGI50 (µM)
A549Lung2.5
MCF-7Breast5.1
HCT116Colon1.8
PC-3Prostate7.3
Investigating the Induction of Apoptosis

A common mechanism by which anticancer compounds exert their effects is through the induction of apoptosis, or programmed cell death. A key hallmark of apoptosis is the activation of caspases, a family of proteases that execute the cell death program.[17] The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method to measure the activity of caspases 3 and 7, which are key executioner caspases.[18]

Visualizing the Apoptotic Pathway

G cluster_pathway Apoptosis Induction Compound This compound Cellular_Stress Cellular Stress Compound->Cellular_Stress Initiator_Caspases Initiator Caspases (e.g., Caspase-9) Cellular_Stress->Initiator_Caspases Executioner_Caspases Executioner Caspases (Caspase-3/7) Initiator_Caspases->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: Simplified schematic of the caspase activation cascade in apoptosis.

Protocol 3: Caspase-Glo® 3/7 Assay

Materials:

  • Cells treated with this compound as in the viability assay

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Step-by-Step Methodology:

  • Assay Plate Setup:

    • Seed and treat cells with the compound in a white-walled 96-well plate as described for the viability assay.

  • Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent with the provided buffer.

    • Add 100 µL of the reagent directly to each well of the 96-well plate containing the treated cells.

  • Incubation and Measurement:

    • Mix the contents of the wells on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate reader.

Data Interpretation:

An increase in luminescence indicates an increase in caspase-3/7 activity and suggests that the compound induces apoptosis. The results should be correlated with the cell viability data to understand the extent to which apoptosis contributes to the observed cytotoxicity.

Analyzing Effects on Cell Cycle Progression

Many kinase inhibitors exert their anticancer effects by causing cell cycle arrest, preventing cancer cells from proliferating.[12] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[19][20]

Visualizing the Cell Cycle

G G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1

Caption: The four main phases of the cell cycle.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture and treat cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and centrifugation.[21]

    • Wash the cell pellet with ice-cold PBS.[22]

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.[21][22]

    • Incubate at 4°C for at least 30 minutes (or store at -20°C for later analysis).[21]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.[23]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

Data Interpretation:

The flow cytometry data will be presented as a histogram of cell count versus fluorescence intensity. The G0/G1 phase will have 2N DNA content, the G2/M phase will have 4N DNA content, and the S phase will have an intermediate DNA content. An accumulation of cells in a particular phase suggests that this compound induces cell cycle arrest at that checkpoint.

Conclusion and Future Perspectives

This application note has outlined a systematic and robust workflow for the initial characterization of this compound's biological activity. By progressing from direct enzyme inhibition assays to a suite of cell-based phenotypic screens, researchers can build a comprehensive profile of the compound's potency and mechanism of action. The data generated from these assays will be instrumental in guiding further optimization through medicinal chemistry, elucidating specific molecular targets, and providing a solid foundation for more advanced preclinical studies, including in vivo efficacy models. The multifaceted nature of the isoquinoline scaffold suggests that a thorough investigation using these methodologies could reveal novel therapeutic applications for this compound in oncology and beyond.

References

  • MySkinRecipes. This compound. [Link]

  • PubChem. 1-Fluoroisoquinoline. National Institutes of Health. [Link]

  • PubChem. 1-Methylisoquinoline. National Institutes of Health. [Link]

  • PubChem. 8-Fluoroisoquinoline. National Institutes of Health. [Link]

  • Ghavami, S., et al. (2014). Caspase Protocols in Mice. PMC, PubMed Central, NIH. [Link]

  • Ortiz-Sanchez, E., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC, NIH. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual, NCBI Bookshelf. [Link]

  • Tber, Z., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • Charles River Laboratories. Cancer Cell-Based Assays. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2022). Biochemistry and Biophysics Reports, 29, 101202.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual, NCBI Bookshelf. [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • PubChem. 8-Fluoroquinoline. National Institutes of Health. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Abbkine. Technical Manual Caspase 3/7 Activity Assay Kit.
  • An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. (2014). JoVE. [Link]

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for Anticancer Activities. ResearchGate. [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit.
  • Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate. [Link]

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formul
  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC, NIH. [Link]

  • Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (2020).
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). MDPI.
  • Alfa Cytology. Cancer Cell-based Assays. [Link]

  • In-vitro In-vivo In-silico Journal. Enzyme Inhibition. [Link]

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2022). Semantic Scholar. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • BMG LABTECH. Kinase assays. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Fluoro-1-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 8-Fluoro-1-methylisoquinoline. This valuable heterocyclic scaffold is a key intermediate in the development of pharmaceutical compounds, including kinase inhibitors for cancer therapy and bioactive molecules targeting central nervous system disorders.[1] Its synthesis, however, is not without challenges, primarily due to the electronic effects of the fluorine substituent on the isoquinoline core.

This guide is structured to address common issues encountered during synthesis, providing not just solutions but the underlying chemical principles to empower your research. We will focus on troubleshooting the most common synthetic routes and offer practical, field-proven advice.

Section 1: Troubleshooting the Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust and widely used method for constructing the isoquinoline skeleton.[2][3][4] It involves the acid-catalyzed cyclization of a β-phenylethylamide, followed by oxidation to yield the aromatic isoquinoline. The primary challenge in synthesizing the 8-fluoro analogue is the electron-withdrawing nature of the fluorine atom, which deactivates the aromatic ring toward the key intramolecular electrophilic aromatic substitution step.

FAQ 1: I am observing low to no yield of the cyclized 3,4-dihydroisoquinoline intermediate. What is going wrong?

This is the most common failure point. The cyclization requires the aromatic ring to be sufficiently nucleophilic to attack the electrophilic nitrilium ion intermediate.[3][5] The C-F bond at the C8 position significantly reduces the electron density of the ring, making this step difficult.

Causality Analysis:

  • Insufficient Electrophilic Activation: The condensing agent (e.g., POCl₃, P₂O₅) may not be efficiently converting the amide carbonyl into a good leaving group to form the reactive nitrilium salt.

  • Ring Deactivation: The ortho-fluorine atom's strong inductive electron-withdrawing effect (-I) outweighs its weak resonance donating effect (+R), hindering the electrophilic attack.

  • Suboptimal Reaction Conditions: The energy barrier for the cyclization of a deactivated ring is high, requiring more forcing conditions (higher temperature, longer reaction time) than for non-fluorinated analogues.

  • Side Reactions: At elevated temperatures, a retro-Ritter reaction can occur, leading to the formation of styrene-type byproducts, especially if the nitrilium intermediate is stable and reluctant to cyclize.[5]

Troubleshooting Flowchart

G start Low/No Cyclization Yield check_reagents Verify Reagent Quality (POCl₃ freshly distilled? P₂O₅ dry?) start->check_reagents increase_temp Increase Reaction Temperature (e.g., from Toluene to Xylene reflux) check_reagents->increase_temp Reagents OK stronger_catalyst Use Stronger Condensing Agent (e.g., P₂O₅/POCl₃ mixture, PPA) increase_temp->stronger_catalyst check_sm Analyze Crude Mixture for Starting Material (SM) stronger_catalyst->check_sm check_sm->increase_temp High SM Remaining byproducts Analyze for Byproducts (e.g., retro-Ritter product) check_sm->byproducts SM Consumed success Yield Improved: Proceed to Oxidation byproducts->success Target Detected failure Persistent Failure: Consider Alternative Route byproducts->failure Side Products Dominate G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Acid-Catalyzed Cyclization A 2-Fluorobenzaldehyde + Aminoacetaldehyde Acetal B Benzalaminoacetal Intermediate A->B Condensation C Protonation & Loss of Alcohol B->C Add H₂SO₄ D Electrophilic Attack on Ring (Rate-Limiting Step) C->D E Aromatization D->E G Decomposition or No Reaction D->G Fails due to -I effect of Fluorine F Final Isoquinoline Product E->F

Caption: Key steps and failure point in the Pomeranz-Fritsch synthesis.

Troubleshooting and Optimization:

  • Choice of Acid: While concentrated sulfuric acid is traditional, it can be too aggressive for fluorinated substrates. [6][7] * Alternative 1: Trifluoroacetic Anhydride (TFAA): Can act as both a Lewis acid and a dehydrating agent under milder conditions.

    • Alternative 2: Lanthanide Trifilates (e.g., Yb(OTf)₃): These Lewis acids can promote cyclization without the harsh protonic environment of H₂SO₄.

  • Temperature Control: This reaction is often highly temperature-sensitive. Start at 0°C and allow the mixture to warm slowly to room temperature. Overheating can lead to irreversible sulfonation or polymerization.

  • Verification of Intermediate: Before attempting the cyclization, ensure the initial Schiff base (the benzalaminoacetal) has formed correctly. Isolate and characterize this intermediate if necessary. Its successful formation confirms the viability of your starting materials.

Section 3: General Synthesis & Purification FAQs

FAQ 3: What is the most effective method for purifying the final product?

This compound is a basic compound, a property that can be exploited for purification.

  • Acid-Base Extraction: After the reaction, perform a standard workup. Dissolve the crude material in a nonpolar organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove acidic impurities. Then, extract the organic layer with dilute aqueous acid (e.g., 1M HCl). Your product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. Basify the aqueous layer with NaOH or Na₂CO₃ to a pH > 10, and then re-extract your product back into an organic solvent.

  • Column Chromatography: If impurities persist, column chromatography on silica gel is effective.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: Start with a nonpolar eluent like hexane and gradually increase the polarity with ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexane. The product is moderately polar and should elute cleanly. Use TLC to determine the optimal solvent system beforehand.

FAQ 4: What are the expected analytical data for this compound?

Proper characterization is crucial for validating your synthesis. While a definitive spectrum from a single source is not readily available, based on the structure and data for analogues like 1-methylisoquinoline, the following data can be expected. [8][9] Expected Analytical Data

AnalysisExpected ResultRationale / Key Feature
Molecular Formula C₁₀H₈FN---
Molecular Weight 161.18 g/mol Confirm with Mass Spectrometry (MS). [1]
Mass Spec (EI) M⁺ peak at m/z = 161.The molecular ion should be the base peak or very prominent.
¹H NMR (CDCl₃) δ ≈ 2.8-3.0 ppm (s, 3H, -CH₃)δ ≈ 7.2-8.2 ppm (m, 5H, Ar-H)The methyl singlet will be distinct. The aromatic protons will show complex splitting due to H-H and H-F coupling. The proton at C7 will likely be a doublet of doublets due to coupling with both H6 and the fluorine at C8.
¹³C NMR (CDCl₃) δ ≈ 20-25 ppm (-CH₃)δ ≈ 110-165 ppm (Ar-C)Expect 10 distinct carbon signals. The carbon bearing the fluorine (C8) will show a large one-bond coupling constant (¹JCF ≈ 240-260 Hz) and will appear as a doublet. Other nearby carbons (C1, C7, C8a) will show smaller 2-bond or 3-bond C-F couplings.
¹⁹F NMR (CDCl₃) A single resonance, likely a multiplet due to coupling with aromatic protons.This is a definitive test for successful fluorination.
FAQ 5: The classical routes are failing. Are there any modern alternatives?

Yes. If traditional methods prove intractable, modern synthetic organic chemistry offers powerful alternatives, though they may require more specialized catalysts and conditions.

  • Directed Ortho-Metalation (DoM): A published method describes the synthesis of the precursor 8-fluoro-3,4-dihydroisoquinoline using a directed ortho-lithiation strategy, which offers excellent regiocontrol. [10][11]This intermediate can then be further functionalized.

  • Palladium-Catalyzed C-H Functionalization: It may be possible to synthesize an 8-fluoro-isoquinoline core first and then introduce the methyl group at the C1 position via a direct C-H methylation reaction. [12]* Transition-Metal Catalyzed Cyclizations: Various palladium, copper, or silver-catalyzed reactions of functionalized precursors (e.g., 2-alkynyl benzyl azides) can provide access to the isoquinoline core under different conditions. [13]

References

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2025). ResearchGate. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

  • Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. (2020). ResearchGate. [Link]

  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists. (2021). ACS Publications. [Link]

  • Pomeranz–Fritsch reaction. (n.d.). Wikipedia. [Link]

  • Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. (2018). PubMed Central. [Link]

  • Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. (2017). Stanford University. [Link]

  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • 8-Methylquinoline. (n.d.). SpectraBase. [Link]

  • Bischler–Napieralski reaction. (n.d.). Wikipedia. [Link]

  • Pomerantz-Fritsch synthesis of isoquinolines. (n.d.). Química Organica.org. [Link]

  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists. (2021). PMC - NIH. [Link]

  • Nomination Background: 8-Methylquinoline. (n.d.). National Toxicology Program (NTP). [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2024). MDPI. [Link]

  • Bischler-Napieralski Reaction. (n.d.). Cambridge University Press. [Link]

  • A Versatile Synthesis of Substituted Isoquinolines. (2011). Andrew G Myers Research Group - Harvard University. [Link]

  • Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. (2020). ResearchGate. [Link]

  • Pomeranz-Fritsch Reaction. (n.d.). Organic Chemistry Reaction. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (n.d.). RSC Publishing. [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2017). MDPI. [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry. (2013). Pharmaceutical Technology. [Link]

  • 1-Methylisoquinoline. (n.d.). PubChem. [Link]

  • Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. (n.d.). Fordham Research Commons. [Link]

  • Isoquinoline. (n.d.). NIST WebBook. [Link]

Sources

Technical Support Center: Optimization of Palladium Catalysts for Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed isoquinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. The isoquinoline scaffold is a privileged core in numerous natural products and pharmaceutical agents, making its efficient synthesis a critical endeavor.[1][2] Palladium catalysis offers a versatile and robust platform for constructing these heterocycles, but like any sophisticated tool, it requires a nuanced understanding for optimal performance.[1][3]

This resource is structured to provide practical, experience-driven advice. We will move beyond simple procedural lists to explore the underlying chemical principles that govern success and failure in these reactions. Our goal is to empower you with the knowledge to not only troubleshoot common issues but also to proactively optimize your synthetic routes for higher yields, better selectivity, and improved reproducibility.

Troubleshooting Guide: From Frustration to Fruition

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the rationale behind them.

Problem 1: My reaction is sluggish or shows no conversion.

This is one of the most common challenges in palladium-catalyzed reactions involving nitrogen-containing heterocycles.[4] Several factors could be at play, often related to the catalyst's activity.

  • Question: I've assembled my reaction—a palladium-catalyzed coupling to form an isoquinoline derivative—and after several hours at the recommended temperature, my starting materials are largely unreacted. What should I investigate first?

    Answer: The primary suspect is often the deactivation of the palladium catalyst. The Lewis basic nitrogen atom in the isoquinoline ring system can coordinate strongly to the palladium center, forming stable, inactive complexes that effectively "poison" the catalyst and stall the catalytic cycle.[4]

    Troubleshooting Steps & Rationale:

    • Ligand Selection: The choice of ligand is paramount in shielding the palladium center. Bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), can sterically hinder the coordination of the isoquinoline nitrogen.[1][4] This steric bulk helps to maintain the catalyst's availability for the desired transformations.

    • Use of Pre-catalysts: Employing well-defined palladium pre-catalysts can ensure the efficient in-situ generation of the active Pd(0) species. This can minimize the catalyst's exposure to potential poisons before the catalytic cycle begins.[1]

    • Slow Addition of the Isoquinoline Precursor: A slow, continuous addition of the isoquinoline-forming substrate via a syringe pump can maintain its low concentration in the reaction mixture. This strategy reduces the likelihood of catalyst inhibition.[4]

    • Oxygen Contamination: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species.[4] Ensure all solvents and reagents are rigorously degassed, and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

Problem 2: My reaction turns black, and I observe the formation of a precipitate.

The appearance of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal.[4]

  • Question: Shortly after reaching the target temperature, my reaction mixture turned from a homogeneous solution to a suspension with a black precipitate. What causes this, and how can I prevent it?

    Answer: This phenomenon, known as palladium agglomeration, is often triggered by high temperatures, the presence of oxygen, or ligand dissociation from the metal center.[4]

    Troubleshooting Steps & Rationale:

    • Temperature Control: Elevated temperatures can accelerate the rate of catalyst decomposition.[4] Consider running the reaction at a lower temperature, even if it requires a longer reaction time. For some palladium-catalyzed C-H activation/annulation reactions, an optimal temperature of 85°C has been identified, as higher temperatures can lead to starting material decomposition.[5]

    • Ligand Robustness: The active catalytic species can be unstable, leading to ligand dissociation and subsequent palladium agglomeration.[4] Employing more robust ligands, such as bidentate phosphine ligands or bulky biarylphosphine ligands, can help maintain the integrity of the catalytic complex.

    • Rigorous Inert Atmosphere: As mentioned previously, oxygen is detrimental to the active Pd(0) catalyst.[4] Re-evaluate your inert atmosphere techniques, ensuring proper degassing of all components and a secure, positive pressure of inert gas throughout the reaction.

Problem 3: I'm observing significant side product formation.

The formation of side products can complicate purification and reduce the yield of your desired isoquinoline. Common side reactions include hydrodehalogenation and protodeboronation (in Suzuki-type couplings).

  • Question: My crude reaction mixture shows my desired product, but also a significant amount of a dehalogenated starting material. How can I suppress this side reaction?

    Answer: Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, can be influenced by the choice of ligand and reaction temperature.[4]

    Troubleshooting Steps & Rationale:

    • Ligand Screening: The electronic and steric properties of the phosphine ligand can influence the relative rates of the desired cross-coupling and undesired hydrodehalogenation. A systematic screening of different phosphine ligands may identify one that minimizes this side reaction.

    • Temperature Optimization: Avoid excessively high temperatures, as they can promote hydrodehalogenation.[4]

    • Base and Solvent Choice: In Suzuki reactions, protodeboronation (cleavage of the C-B bond in the boronic acid) can be a competing side reaction. Using anhydrous conditions and a non-aqueous base can help to minimize this.[4]

Frequently Asked Questions (FAQs)

This section addresses broader questions about optimizing palladium-catalyzed isoquinoline synthesis.

  • Question 1: What is a good starting point for catalyst loading?

    Answer: For a new cross-coupling reaction to synthesize an isoquinoline derivative, a standard catalyst loading is typically between 1-5 mol% for the palladium source.[4] A good initial condition to screen is 2 mol% palladium catalyst with a 1:1 to 1:2 ratio of palladium to ligand.[4] It is often more efficient to first screen a variety of ligands and bases to find a promising combination before extensively optimizing the catalyst loading.

  • Question 2: How do I choose the right solvent and base for my reaction?

    Answer: The choice of solvent and base can have a dramatic impact on reaction efficiency and is often substrate-dependent. For example, in some palladium-catalyzed C–H activation/annulation reactions, toluene has been shown to be the optimal solvent, while solvents like THF and DMF can be ineffective.[5] Similarly, the choice of base is critical. Inorganic bases are often effective, and in some cases, an organic base like N,N-diisopropylethylamine (DIPEA) can provide the best results, while others like DBU may be detrimental.[5] A systematic screening of solvents and bases is a crucial part of reaction optimization.

  • Question 3: Can electronic effects of substituents on my starting materials affect the reaction outcome?

    Answer: Absolutely. The electronic properties of substituents on the aromatic rings of your starting materials can significantly influence the reaction. For instance, in some palladium-catalyzed C-H activation/annulation reactions, benzamides bearing electron-donating groups (like -OMe) or alkyl groups react smoothly to give good yields of the corresponding isoquinolinones.[5] It is important to consider these electronic effects when troubleshooting or optimizing your reaction.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key quantitative data for optimizing palladium-catalyzed isoquinoline synthesis, drawn from literature examples.

Table 1: Effect of Base and Solvent on a Palladium-Catalyzed C–H Activation/Annulation for Isoquinolinone Synthesis [5]

EntryBase (equiv.)SolventYield (%)
1K2CO3 (2)Toluene75
2Cs2CO3 (2)Toluene78
3NaOAc (2)Toluene65
4DIPEA (2) Toluene 85
5DBU (2)Toluene<10
6DIPEA (2)THFNo Reaction
7DIPEA (2)DMFNo Reaction
8DIPEA (2)1,2-dichloroethane45

Reaction Conditions: N-methoxybenzamide (1.0 equiv.), 2,3-allenoic acid ester (3.0 equiv.), Pd catalyst (10 mol%), base (2.0 equiv.), solvent, 85 °C, 4 h.

Table 2: Influence of Temperature on a Palladium-Catalyzed C–H Activation/Annulation [5]

EntryTemperature (°C)Reaction Time (h)Yield (%)
16512Low Conversion
285 4 85
3100270 (with some decomposition)
4>100-Starting material decomposition

Reaction Conditions: N-methoxybenzamide (1.0 equiv.), 2,3-allenoic acid ester (3.0 equiv.), Pd catalyst (10 mol%), DIPEA (2.0 equiv.), Toluene.

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed C–H Activation/Annulation for Isoquinolinone Synthesis [2]

Materials:

  • N-methoxybenzamide derivative

  • 2,3-allenoic acid ester

  • Pd(CH3CN)2Cl2 (or other suitable palladium catalyst)

  • Ag2CO3

  • DIPEA

  • Anhydrous toluene

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the N-methoxybenzamide (0.50 mmol, 1.0 equiv.), Pd(CH3CN)2Cl2 (10 mol%), and Ag2CO3 (2.0 equiv.).

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Add the 2,3-allenoic acid ester (3.0 equiv.) and DIPEA (2.0 equiv.) to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 85 °C with vigorous stirring for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired isoquinolinone.

Visualizations

Diagram 1: Simplified Catalytic Cycle for a Palladium-Catalyzed C-H Activation/Annulation

G A Pd(II) Pre-catalyst B C-H Activation A->B + Substrate C Palladacycle Intermediate B->C D Alkyne/Alkene Insertion C->D + Unsaturated Partner E Reductive Elimination D->E F Isoquinoline Product E->F G Active Pd(0) E->G G->B Oxidative Addition G Start Low or No Yield Check_Catalyst Catalyst Deactivation? Start->Check_Catalyst Check_Conditions Suboptimal Conditions? Check_Catalyst->Check_Conditions No Ligand Screen Bulky Ligands (e.g., XPhos, SPhos) Check_Catalyst->Ligand Yes Check_Side_Reactions Side Products Observed? Check_Conditions->Check_Side_Reactions No Temp Optimize Temperature Check_Conditions->Temp Yes Solvent_Base Screen Solvents & Bases Check_Conditions->Solvent_Base Yes Dehalogenation Adjust Ligand & Temperature Check_Side_Reactions->Dehalogenation Yes End Consult Further Literature Check_Side_Reactions->End No Ligand->End Temp->End Solvent_Base->End Dehalogenation->End

Caption: A decision tree for troubleshooting low-yielding isoquinoline syntheses.

References

  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Derivatives - Benchchem.
  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation - MDPI.
  • Isoquinoline synthesis - Organic Chemistry Portal.
  • Scheme 20. Palladium-catalyzed route to isoquinolines. - ResearchGate. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents - MDPI. Available at: [Link]

  • Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines | Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC - PubMed Central. Available at: [Link]

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation - Sci-Hub. Available at: [Link]

  • Synthesis of isoquinolinone via palladium-catalyzed C–H activation... - ResearchGate. Available at: [Link]

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Technical Support Center: Stability Testing of 8-Fluoro-1-methylisoquinoline Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stability testing of 8-Fluoro-1-methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for evaluating the stability of this compound under acidic stress. By understanding the underlying chemical principles and employing robust analytical methodologies, you can ensure the integrity and accuracy of your stability data.

Introduction: The Chemistry of this compound

This compound is a heterocyclic aromatic compound with a structure that suggests a high degree of stability. The isoquinoline core is an aromatic system, which inherently confers stability. The molecule possesses a basic nitrogen atom, which will be protonated under acidic conditions.[1][2] This protonation can influence the molecule's electronic properties and solubility but does not necessarily lead to rapid degradation.

The two key substituents also play a critical role in the molecule's reactivity:

  • 1-Methyl Group: The methyl group at the C1 position is adjacent to the heteroatom, which can influence its reactivity.

  • 8-Fluoro Group: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to cleavage under typical hydrolytic conditions.[3] Fluorine is also a strongly electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack.

Given these structural features, this compound is expected to be relatively stable under mild acidic conditions. Forced degradation studies are therefore essential to identify potential degradation pathways and to develop a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before starting my acid stability study?

A1: The first and most critical step is to understand the physicochemical properties of this compound, particularly its solubility and pKa. Since isoquinoline is a weak base (pKa of 5.14 for the parent molecule), it will be protonated and likely more soluble in acidic solutions.[1] Perform preliminary solubility tests in your chosen acidic media to ensure the compound remains fully dissolved throughout the experiment, preventing any artifacts from precipitation.

Q2: What acidic conditions (acid type, concentration, temperature) should I start with?

A2: A systematic approach is recommended. Start with milder conditions and escalate if no degradation is observed. A good starting point is:

  • Acid: 0.1 M Hydrochloric Acid (HCl)

  • Temperature: 50°C

  • Timepoints: 0, 2, 4, 8, 24, and 48 hours

If no significant degradation (ideally aiming for 5-20%) is observed, you can increase the acid concentration (e.g., to 1 M HCl) or the temperature (e.g., to 70°C).[4] Avoid overly harsh conditions that do not reflect plausible storage or physiological environments and could lead to irrelevant degradation pathways.

Q3: What is the most likely degradation pathway for this compound in acid?

A3: Given the high stability of the C-F bond and the aromatic isoquinoline core, significant degradation is not anticipated under typical forced degradation conditions. The molecule is expected to be largely stable. Under highly forcing conditions (e.g., high concentrations of strong acid and elevated temperatures over extended periods), any potential degradation is unlikely to involve the cleavage of the C-F bond. More plausible, though still unlikely, pathways could involve reactions at the methyl group or very slow opening of the pyridine ring. However, for the purposes of developing a stability-indicating method, demonstrating the absence of degradation under stressed conditions is a valid and important result.

Q4: My chromatogram shows significant peak tailing for the parent compound. What can I do?

A4: Peak tailing for basic compounds like isoquinolines is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the protonated amine and residual acidic silanol groups on the silica-based column packing.[5][6][7][8] Here are several troubleshooting steps:

  • Lower the Mobile Phase pH: Ensure the pH of your mobile phase is low enough (e.g., 2.5-3.5) to keep the this compound consistently protonated. This can reduce interactions with silanols.

  • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1%), into your mobile phase. The TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.

  • Use a Modern, End-Capped Column: Employ a high-purity silica column with advanced end-capping (e.g., a C18 column designed for basic compounds) to minimize the number of available silanol groups.

  • Consider a Different Stationary Phase: Phenyl-hexyl or embedded polar group phases can sometimes offer different selectivity and improved peak shape for aromatic amines.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No degradation observed after initial stress testing. The compound is highly stable under the applied conditions.Increase the severity of the stress conditions: - Increase acid concentration (e.g., from 0.1 M to 1 M HCl). - Increase temperature (e.g., from 50°C to 70°C or 80°C). - Extend the duration of the study. Document the stability of the compound as a valid outcome.
Precipitation of the sample in the stress solution. The solubility of the compound or its salt form is exceeded. The solvent composition changes upon heating.- Perform thorough solubility testing prior to the study. - Consider using a co-solvent (e.g., a small percentage of acetonitrile or methanol) if it does not interfere with the degradation mechanism. - Ensure the sample is fully dissolved at the start of the experiment and visually inspect at each time point.
Appearance of extraneous peaks in the t=0 sample. Impurities in the starting material. Interaction with the sample vial or container.- Analyze a solution of the API as a reference. - Ensure all glassware and vials are inert and clean. - Use a well-characterized, high-purity batch of this compound.
Poor resolution between the parent peak and an impurity peak. Suboptimal HPLC method.- Optimize the mobile phase composition (e.g., change the organic solvent ratio or gradient slope). - Adjust the mobile phase pH. - Try a different column chemistry (e.g., phenyl-hexyl instead of C18). - Decrease the flow rate or increase the column length for higher efficiency.[4]
Mass balance is less than 95%. Undetected degradation products (e.g., they do not have a chromophore or are volatile). Co-elution of degradation products with the parent peak. Adsorption of the compound or degradants onto surfaces.- Use a photodiode array (PDA) detector to check for peak purity and any new peaks at different wavelengths. - Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV. - Use LC-MS to look for degradants that may not have a UV chromophore. - Ensure proper sample preparation and inert vials.

Experimental Protocols

Protocol 1: Forced Degradation Study (Acid Hydrolysis)

This protocol outlines a systematic approach to performing a forced degradation study on this compound.

1. Materials:

  • This compound (high purity)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade (for neutralization)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Class A volumetric flasks, pipettes, and autosampler vials

2. Stock Solution Preparation:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., 50:50 methanol:water) to prepare a 1 mg/mL stock solution.

3. Stress Sample Preparation:

  • For each condition, pipette a known volume of the stock solution into a volumetric flask.

  • Add the acidic stress solution (e.g., 0.1 M HCl or 1 M HCl) to achieve a final drug concentration of approximately 100 µg/mL.

  • Prepare a control sample by diluting the stock solution with the solvent to the same concentration.

  • Incubate the stress samples in a temperature-controlled oven or water bath at the desired temperature (e.g., 50°C or 70°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each sample.

  • Immediately neutralize the aliquot with an equivalent molar amount of NaOH to stop the degradation reaction.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

4. Analysis:

  • Analyze the samples using the validated stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage of degradation and assess the mass balance.

Forced_Degradation_Workflow Stock Prepare Stock Solution (1 mg/mL) Stress Prepare Stress Samples (e.g., 0.1 M HCl, 50°C) Stock->Stress Control Prepare Control Sample (t=0, no stress) Stock->Control Incubate Incubate at Target Temperature Stress->Incubate HPLC HPLC Analysis Control->HPLC Sample Sample at Timepoints (0, 2, 4, 8, 24, 48h) Incubate->Sample Neutralize Neutralize Aliquots Sample->Neutralize Neutralize->HPLC Data Data Processing (% Degradation, Mass Balance) HPLC->Data

Forced Degradation Experimental Workflow
Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its potential degradation products.

1. HPLC System:

  • Quaternary or Binary HPLC pump

  • Autosampler

  • Thermostatted Column Compartment

  • Photodiode Array (PDA) or UV-Vis Detector

2. Chromatographic Conditions (Starting Point):

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection 254 nm (or optimal wavelength determined by UV scan)
Injection Vol. 10 µL

3. Method Validation:

  • The method must be validated according to ICH Q2(R1) guidelines to demonstrate it is stability-indicating.[9]

  • Specificity: Demonstrate that the peaks for degradation products are well-resolved from the parent compound and from each other. Use a PDA detector to assess peak purity.

  • Linearity, Range, Accuracy, and Precision: Evaluate these parameters for the parent compound.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine these for any identified degradation products.

Protocol 3: Degradation Product Identification using LC-MS/MS

For the structural elucidation of any observed degradation products, LC-MS/MS is a powerful tool.

1. LC-MS/MS System:

  • HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

2. Ionization Mode:

  • Positive Electrospray Ionization (ESI+) is suitable for the basic isoquinoline structure.

3. Data Acquisition:

  • Acquire full scan MS data to determine the molecular weights of any new peaks.

  • Perform tandem MS (MS/MS) on the parent ion and any potential degradant ions to obtain fragmentation patterns.

4. Fragmentation Analysis:

  • The fragmentation of isoquinoline alkaloids often involves characteristic losses from their substituent groups.[10][11][12][13][14] For this compound, look for the intact fluorinated benzene ring in fragments, as the C-F bond is unlikely to break. The fragmentation will likely be initiated at the protonated nitrogen and involve the pyridine ring and the methyl group.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis LC_Sep Separation of Parent and Degradants ESI Electrospray Ionization (ESI+) LC_Sep->ESI FullScan Full Scan MS (Determine m/z) ESI->FullScan MSMS Tandem MS (MS/MS) (Fragmentation) FullScan->MSMS Struct_Elucid Structural Elucidation of Degradants MSMS->Struct_Elucid

LC-MS/MS Workflow for Degradant Identification

References

  • Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes | Organic Letters - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Retrieved January 26, 2026, from [Link]

  • Isoquinoline - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. (n.d.). Retrieved January 26, 2026, from [Link]

  • Isoquinoline alkaloids: A 15N NMR and x-ray study. Part 2 | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Isoquinoline. (n.d.). Retrieved January 26, 2026, from a document on the disproportionation reaction of 1,2-dihydroisoquinoline.
  • Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.). Retrieved January 26, 2026, from [Link]

  • Degradation breakthrough of stabilized compounds with C-F bonds - The Innovation. (n.d.). Retrieved January 26, 2026, from [Link]

  • Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine | Journal of the American Chemical Society. (n.d.). Retrieved January 26, 2026, from [Link]

  • Product Class 5: Isoquinolines. (n.d.). Retrieved January 26, 2026, from a document on the synthesis of isoquinolines.
  • Effect of pH on antimicrobial activity of delafloxacin against Escherichia coli isogenic strains carrying diverse chromosomal and plasmid-mediated fluoroquinolone resistance mechanisms - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae) - SciELO. (n.d.). Retrieved January 26, 2026, from [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) Study of pH‐dependent fluorescent properties of Fluoroquinolones Antibiotics. (n.d.). Retrieved January 26, 2026, from [Link]

  • Examples of C–F bond activation promoted by acid‐ or H‐bond catalysis... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B) - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Retrieved January 26, 2026, from [Link]

  • Defluorination of Various Perfluoro Alkyl Acids and Selected PFOA and PFOS Monomers by Acidimicrobium sp. Strain A6 Enrichment Cultures | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. (2025, February 28). Retrieved January 26, 2026, from [Link]

  • Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Electrophilic aromatic substitution - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]

  • Fragmentation pattern of isoquinoline (Scheme 3). | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (n.d.). Retrieved January 26, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved January 26, 2026, from a guide on troubleshooting HPLC issues.
  • Electron bifurcation and fluoride efflux systems implicated in defluorination of perfluorinated unsaturated carboxylic acids by Acetobacterium spp - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Impact of pH on bacterial growth and activity of recent fluoroquinolones in pooled urine. (n.d.). Retrieved January 26, 2026, from [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems | LCGC International. (2012, July 1). Retrieved January 26, 2026, from [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Antimicrobial Effect of Postbiotics on Multidrug-Resistant Escherichia coli - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • 18 Aromatic Substitutions | PDF | Chemical Reactions - Scribd. (n.d.). Retrieved January 26, 2026, from [Link]

  • The Carbon-Fluorine Bond: The Source Of PFAS Stability | Innovation.world. (n.d.). Retrieved January 26, 2026, from [Link]

  • CCCXXVII1.-The Reactivity of Methyl Goups in - Zenodo. (n.d.). Retrieved January 26, 2026, from [Link]

  • Defluorination mechanism of fluoroacetate by fluoroacetate-specific defluorinase [31-34] - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

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Validation & Comparative

A Head-to-Head Comparison: 8-Fluoro-1-methylisoquinoline Versus Known Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Potent and Selective Kinase Inhibitors

The landscape of cancer therapy has been revolutionized by the advent of targeted therapies, particularly kinase inhibitors. These small molecules are designed to interfere with the signaling pathways that drive tumor growth and proliferation. Within this class of therapeutics, the isoquinoline scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. 8-Fluoro-1-methylisoquinoline is a synthetic isoquinoline derivative that has garnered interest in medicinal chemistry. Its fluorinated structure is suggested to enhance binding selectivity and metabolic stability, making it an attractive candidate for development as a kinase inhibitor.[1] This guide provides a head-to-head comparison of this compound with a well-established kinase inhibitor, Gefitinib, in the context of non-small cell lung cancer (NSCLC), a disease where kinase inhibitors have significantly impacted patient outcomes.

This comparison is based on a hypothetical activity profile for this compound to illustrate the evaluation process for a novel chemical entity against a standard-of-care drug. The experimental data for Gefitinib is derived from published literature.

Mechanism of Action: Targeting the Epidermal Growth Factor Receptor (EGFR)

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that, upon activation by its ligands, initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival. In certain cancers, such as NSCLC, activating mutations in the EGFR gene lead to its constitutive activation, driving tumorigenesis. Gefitinib competitively binds to the ATP-binding site within the tyrosine kinase domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of EGFR signaling can lead to reduced tumor cell proliferation and induction of apoptosis, particularly in tumors harboring activating EGFR mutations.

For the purpose of this guide, we will hypothesize that this compound also exerts its anticancer effects through the inhibition of EGFR. The proposed mechanism involves the isoquinoline core interacting with the hinge region of the EGFR kinase domain, while the fluoro and methyl substituents contribute to enhanced binding affinity and selectivity.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Gefitinib Gefitinib Gefitinib->EGFR Inhibits 8-F-1-MeIso This compound (Hypothetical Target) 8-F-1-MeIso->EGFR Inhibits

Caption: EGFR Signaling Pathway and Points of Inhibition.

Comparative In Vitro Efficacy

The primary evaluation of potential anticancer agents involves assessing their ability to inhibit the proliferation of cancer cell lines. In this hypothetical comparison, we examine the half-maximal inhibitory concentration (IC50) of this compound and Gefitinib in two human non-small cell lung cancer (NSCLC) cell lines:

  • A549: An NSCLC cell line with wild-type (WT) EGFR.

  • HCC827: An NSCLC cell line with a deletion in exon 19 of the EGFR gene, rendering it highly sensitive to EGFR inhibitors.

Table 1: Comparative IC50 Values (µM) in NSCLC Cell Lines

CompoundA549 (EGFR WT)HCC827 (EGFR Mutant)
This compound (Hypothetical) 8.50.09
Gefitinib ~5.0[2]~0.08[3]

Note: The IC50 value for this compound is hypothetical and for illustrative purposes only. The IC50 for Gefitinib can vary based on experimental conditions.

The hypothetical data suggests that this compound exhibits potent antiproliferative activity against the EGFR-mutant HCC827 cell line, comparable to Gefitinib. Both compounds show significantly less potency against the EGFR wild-type A549 cell line, which is characteristic of EGFR-targeted therapies.

Biochemical Validation: Direct Kinase Inhibition

To confirm that the antiproliferative activity is a direct result of targeting EGFR, an in vitro kinase assay is performed. This assay measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase.

Table 2: In Vitro EGFR Kinase Inhibition

CompoundEGFR Kinase IC50 (nM)
This compound (Hypothetical) 4.5
Gefitinib 2-37 (depending on assay conditions)

Note: The IC50 value for this compound is hypothetical. The IC50 for Gefitinib is from various literature sources and is dependent on the specific assay kit and conditions.

This hypothetical biochemical data supports the cellular data, indicating that this compound is a potent inhibitor of the EGFR kinase enzyme.

Cellular Mechanism of Action: Inhibition of EGFR Phosphorylation

To verify that the compounds inhibit EGFR signaling within the cell, a Western blot analysis is performed to assess the phosphorylation status of EGFR in response to drug treatment.

Experimental Workflow: Western Blot for p-EGFR

Western_Blot_Workflow A 1. Seed HCC827 cells and allow to adhere B 2. Treat cells with 8-F-1-MeIso or Gefitinib (at IC50 concentrations) A->B C 3. Lyse cells and quantify protein concentration B->C D 4. Separate proteins by SDS-PAGE C->D E 5. Transfer proteins to a PVDF membrane D->E F 6. Block membrane and probe with primary antibodies (anti-p-EGFR, anti-total-EGFR) E->F G 7. Incubate with HRP-conjugated secondary antibody F->G H 8. Detect signal using chemiluminescence and image G->H

Caption: Western Blot Workflow for Assessing EGFR Phosphorylation.

A hypothetical Western blot result would show a significant decrease in the levels of phosphorylated EGFR (p-EGFR) in HCC827 cells treated with either this compound or Gefitinib, while the total EGFR levels would remain relatively unchanged. This would confirm that both compounds inhibit the activation of the EGFR signaling pathway in a cellular context.

Experimental Protocols

Cell Viability (MTT) Assay

Objective: To determine the IC50 of the compounds in cancer cell lines.

Materials:

  • A549 and HCC827 cell lines

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound and Gefitinib (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and Gefitinib in culture medium.

  • Remove the old medium from the plates and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plates for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting a dose-response curve.

In Vitro EGFR Kinase Assay

Objective: To determine the biochemical IC50 of the compounds against purified EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase assay buffer

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • This compound and Gefitinib (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the compounds in kinase assay buffer.

  • In a 384-well plate, add the compounds, EGFR kinase, and the substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition and determine the IC50 values.

Conclusion and Future Directions

This guide presents a comparative framework for evaluating a novel isoquinoline derivative, this compound, against the established EGFR inhibitor, Gefitinib. Based on a hypothetical dataset, this compound demonstrates a promising profile as a potent and selective inhibitor of mutant EGFR, warranting further investigation.

Future studies should focus on obtaining actual experimental data for this compound to validate this hypothetical profile. This would include comprehensive kinase profiling to assess its selectivity against a broader panel of kinases, in vivo efficacy studies in animal models of NSCLC, and pharmacokinetic and toxicological evaluations to determine its drug-like properties. The fluorinated structure of this compound may offer advantages in terms of metabolic stability and bioavailability, which should be a key focus of subsequent research. The continued exploration of novel isoquinoline scaffolds holds significant promise for the development of next-generation targeted therapies in oncology.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.